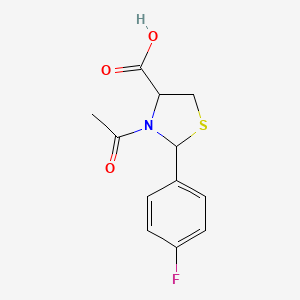

3-Acetyl-2-(4-fluoro-phenyl)-thiazolidine-4-carboxylic acid

説明

3-Acetyl-2-(4-fluoro-phenyl)-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a fluorine-substituted aromatic ring at position 2, an acetyl group at position 3, and a carboxylic acid moiety at position 4 of the thiazolidine ring. Key features include:

- Molecular Formula: C₁₂H₁₂FNO₃S

- Molecular Weight: 269.29 g/mol

- Stereochemistry: (2R,4R) configuration .

- CAS Number: 110078-80-3 .

- Availability: Commercially available with 95% purity .

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the acetyl group at position 3 may influence conformational flexibility and enzyme interactions. The carboxylic acid group enables salt formation and hydrogen bonding, impacting solubility and pharmacological activity.

特性

IUPAC Name |

3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPAQKCEQIGTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Acetyl-2-(4-fluoro-phenyl)-thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.

- Molecular Formula : C12H12FNO3S

- Molecular Weight : 269.3 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. The compound's structure allows it to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines.

Case Studies

- Cytotoxicity in Cancer Cell Lines :

- Mechanisms of Action :

Antimicrobial Activity

Thiazolidine derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Antibiofilm Activity

-

Biofilm Inhibition :

- Research indicates that this compound can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for effective biofilm reduction were found to be significantly lower than those for conventional antibiotics .

- Mechanism :

Research Findings Summary

| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7, HT-1080 | 0.30 - 0.31 | Induction of apoptosis, DNA damage |

| Antimicrobial | S. aureus, P. aeruginosa | 6.25 - 12.5 | Biofilm inhibition, membrane disruption |

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of 3-Acetyl-2-(4-fluoro-phenyl)-thiazolidine-4-carboxylic acid as an anticancer agent. The compound has shown promising results against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.30 | Induction of apoptosis, DNA damage |

| HT-1080 | 0.31 | Disruption of cell cycle progression |

Case Studies

-

Cytotoxicity Against Melanoma and Prostate Cancer :

A study demonstrated that derivatives of thiazolidine compounds exhibited significant cytotoxicity against melanoma and prostate cancer cells. The compound's ability to inhibit tubulin polymerization was identified as a mechanism contributing to its anticancer activity . -

NCI-60 Human Tumor Cell Line Screening :

The compound was tested in the NCI-60 human tumor cell line screen, showing inhibition across various cancer types with IC50 values ranging from 0.124 µM (leukemia) to 3.81 µM (non-small cell lung cancer) .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against several bacterial strains.

Antibiofilm Activity

The compound has demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for effective biofilm reduction were notably lower than those for conventional antibiotics:

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 6.25 | Biofilm inhibition, membrane disruption |

| Pseudomonas aeruginosa | 12.5 | Biofilm inhibition, membrane disruption |

化学反応の分析

Nucleophilic Substitution Reactions

The acetyl group serves as a reactive site for nucleophilic substitution. In alkaline conditions, the compound undergoes hydrolysis to form 2-(4-fluorophenyl)-thiazolidine-4-carboxylic acid (via cleavage of the acetyl group) . Reaction kinetics improve under ultrasound irradiation, achieving yields of 82–92% with catalysts like DSDABCOC (dimethyl sulfoxide-derived acidic ionic liquid) .

Example Reaction:

| Reaction Parameter | Conditions | Yield | Catalyst |

|---|---|---|---|

| Hydrolysis | 6% NaCO₃, 25°C, 1 hour | 70–99% | None |

| Deacetylation | Acetic anhydride, DTPEAC, RT | 82–92% | DSDABCOC |

Thiazolidine Ring Functionalization

The thiazolidine ring undergoes ring-opening and functionalization under acidic or oxidative conditions. For instance, treatment with HCl in methanol cleaves the ring, yielding intermediates for further derivatization .

Key Observations:

-

Oxidation: The sulfur atom in the thiazolidine ring oxidizes to sulfoxides using H₂O₂, confirmed via NMR .

-

Condensation Reactions: Reacts with aldehydes (e.g., pyrazole carbaldehyde) to form hydrazones or Schiff bases under mild conditions .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation. Reaction with hydrazine hydrate forms hydrazides, which are precursors to hydrazones (antitubercular agents) .

Synthetic Pathway:

-

Protection: Boc (tert-butyloxycarbonyl) protection of the thiazolidine nitrogen .

-

Hydrazide Formation:

Catalytic and Solvent Effects

Reaction efficiency heavily depends on solvents and catalysts:

-

Ultrasound Irradiation: Reduces reaction time by 50% and increases yield to >90% .

-

Ionic Liquids: DSDABCOC enhances acetylation rates via hydrogen-bond activation .

| Catalyst | Reaction Type | Yield Improvement | Energy Input |

|---|---|---|---|

| DSDABCOC | Acetylation | +15% | Ultrasound |

| DTPEAC | Thiazolidine synthesis | +20% | None |

Stereochemical Considerations

The (2R,4R) configuration influences reactivity:

-

Diastereomers (2R,4R and 2S,4R) form during synthesis (1:1 to 3:2 ratio) .

-

Stereospecific interactions with biological targets (e.g., enzymes) enhance pharmacological activity .

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 200°C, releasing CO₂ and HF .

-

Light Sensitivity: Prolonged UV exposure causes decarboxylation.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing anticancer and antimicrobial agents. Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

類似化合物との比較

Structural Variations and Key Features

Impact of Substituents

- Fluorine (Target Compound) : Small, electronegative atom; improves metabolic stability and membrane permeability.

- Trifluoromethyl (CAS 154541-44-3) : Increases lipophilicity but may reduce aqueous solubility .

- Acetyl Group (Target Compound): May sterically hinder enzymatic degradation compared to non-acetylated analogs .

Stereochemical Considerations

The (2R,4R) configuration of the target compound contrasts with enantiomers like (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid . Stereochemistry significantly affects biological activity; for example, (2R,4R) ligands in form stable metal complexes with antibacterial properties .

準備方法

Synthetic Routes and Methodological Considerations

Cyclization of L-Cysteine Derivatives

The foundational step in synthesizing thiazolidine-4-carboxylic acid derivatives involves the cyclization of L-cysteine or its hydrochloride salt with aromatic aldehydes. For 3-acetyl-2-(4-fluorophenyl)-thiazolidine-4-carboxylic acid, this begins with the reaction of L-cysteine hydrochloride and 4-fluorobenzaldehyde under basic conditions.

Procedure :

- Reagent Mixing : L-cysteine hydrochloride (1 equiv.) is dissolved in a water-ethanol mixture (1:1 v/v).

- Aldehyde Addition : 4-fluorobenzaldehyde (1.1 equiv.) is added dropwise, followed by potassium acetate (1.5 equiv.) to maintain a pH of 4.5–5.5.

- Reaction Conditions : The mixture is stirred at room temperature for 4–12 hours, yielding 2-(4-fluorophenyl)thiazolidine-4-carboxylic acid as a white precipitate.

Key Observations :

Nitrogen Protection and Acetylation

The thiazolidine nitrogen is acetylated to introduce the 3-acetyl group. This step often requires intermediate protection to prevent side reactions.

Boc Protection Strategy

- Protection : The nitrogen of 2-(4-fluorophenyl)thiazolidine-4-carboxylic acid is protected using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane with triethylamine.

- Acetylation : The Boc-protected intermediate reacts with acetic anhydride or acetyl chloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Reaction Table :

Stereochemical Control and Purification

The (2R,4R) configuration is critical for biological activity. Key strategies include:

- Chiral Resolution : Diastereomers are separated via column chromatography (silica gel, ethyl acetate/hexane).

- Crystallization : Ethanol-water mixtures (3:1) preferentially crystallize the (2R,4R) isomer.

- Stereospecific Synthesis : Using L-cysteine ensures the (4R) configuration, while the aldehyde’s steric effects influence the C2 stereochemistry.

Advanced Methodologies and Catalytic Innovations

Analytical Validation and Quality Control

Structural Elucidation

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-2-(4-fluorophenyl)-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of cysteine derivatives with 4-fluorobenzaldehyde followed by acetylation. Reaction temperature (60–80°C) and pH (4.5–5.5) are critical for optimizing the thiazolidine ring formation . For example, using trifluoroacetic acid as a catalyst increases cyclization efficiency but may require subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Yield variations (40–70%) often stem from competing side reactions, such as over-acetylation or incomplete ring closure, which can be monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) typically shows characteristic peaks: δ 2.1–2.3 ppm (acetyl CH3), δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons), and δ 4.1–4.3 ppm (thiazolidine C4-H) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve impurities like unreacted cysteine derivatives (retention time ~8.2 min vs. 10.5 min for the target compound) .

- FT-IR : Key bands include 1720 cm⁻¹ (C=O, carboxylic acid) and 1660 cm⁻¹ (C=O, acetyl group) .

Q. How does the 4-fluorophenyl substituent affect the compound’s stability and solubility?

- Methodological Answer : The electron-withdrawing fluorine atom enhances thermal stability (decomposition >200°C) but reduces aqueous solubility. Solubility can be improved using DMSO or ethanol (solubility: ~15 mg/mL in DMSO at 25°C). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials with desiccants .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using protein targets like cyclooxygenase-2 (PDB: 1CX2) can predict binding affinities. The 4-fluorophenyl group may enhance hydrophobic interactions in the active site, but false positives arise due to rigid-body approximations. Validate predictions with in vitro assays (e.g., COX-2 inhibition IC50) .

Q. What strategies resolve contradictions in biological assay data, such as varying IC50 values across studies?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Use a single cell line (e.g., RAW 264.7 macrophages) with serum-free media during treatment.

- Include positive controls (e.g., celecoxib for COX-2 inhibition) and normalize data to protein content (BCA assay) .

- Replicate experiments ≥3 times and apply statistical tests (ANOVA with Tukey’s post-hoc) .

Q. How to design metabolic stability studies for this compound in hepatic microsomes?

- Methodological Answer :

- Incubation : Mix compound (10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4) at 37°C .

- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile.

- Analysis : Quantify parent compound via LC-MS/MS (MRM transition m/z 310 → 212). Calculate half-life (t½) using first-order decay kinetics. A t½ <30 min suggests rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。